molecular formula C14H10F2N2O3 B1231657 4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid

4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid

Cat. No. B1231657
M. Wt: 292.24 g/mol
InChI Key: FBJIOGOXHPDBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2,4-difluoroanilino)-oxomethyl]amino]benzoic acid is a member of ureas.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Amino-3-(aminomethyl)benzoic acid, a derivative related to the chemical structure of interest, shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. The synthesis involves regioselective amidomethylation with hydroxymethylphthalimide, leading to a compound with three distinct functionalities that can be selectively reacted or protected for subsequent chemical synthesis (Pascal et al., 2000).

Applications in Fluorescence Probes and Detection of Reactive Species

  • Novel fluorescence probes such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been synthesized for the selective detection of highly reactive oxygen species. These compounds are crucial for studying the roles of such species in biological and chemical applications (Setsukinai et al., 2003).

Crystal Structure Analysis

  • Studies on compounds similar to the chemical , such as 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one, have contributed to understanding the crystal structures and molecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Baur et al., 2011).

Polyaniline Doping

  • Benzoic acid derivatives, including ones structurally similar to the compound , have been utilized as dopants for polyaniline, impacting the material's properties significantly. This has implications in fields like material science and electronics (Amarnath & Palaniappan, 2005).

Solar Cell Applications

  • Derivatives of benzoic acid have been investigated for their potential in solar cell applications, particularly in the context of perovskite solar cells. The molecular engineering of interfaces in these solar cells is a critical area of research, with compounds like 4-[(4-pyridinylmethylene)amino]-benzoic acid showing promising properties (Zhang & Wang, 2018).

properties

Product Name

4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid

Molecular Formula

C14H10F2N2O3

Molecular Weight

292.24 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H10F2N2O3/c15-9-3-6-12(11(16)7-9)18-14(21)17-10-4-1-8(2-5-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)

InChI Key

FBJIOGOXHPDBIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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